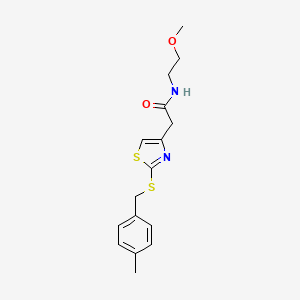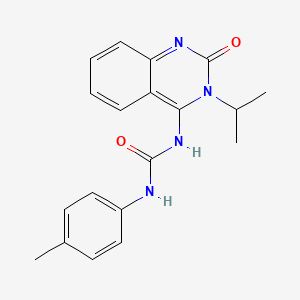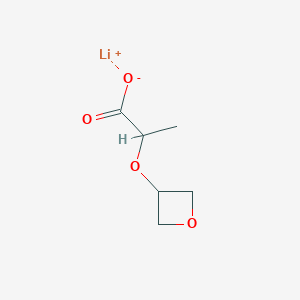![molecular formula C15H20N2O5S B2605739 4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 736146-17-1](/img/structure/B2605739.png)
4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 736146-17-1 . It has a molecular weight of 340.4 . The IUPAC name for this compound is 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O5S/c1-12-2-4-13(5-3-12)23(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 340.4 .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Crystal Structures
- Research has shown that compounds similar to 4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid can form complex crystal structures through hydrogen bonding. For instance, the crystal structures of proton-transfer compounds involving piperazine demonstrate significant structural features and diverse hydrogen-bonding patterns (Smith, Wermuth, & Sagatys, 2011).
Synthesis and Antimicrobial Studies
- The synthesis of new pyridine derivatives using piperazine and its related compounds has been explored for antimicrobial applications. These synthesized compounds have shown considerable antibacterial activity (Patel & Agravat, 2009).
Conformational Analysis
- Studies on the conformation of molecules similar to this compound, like 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, have provided insights into the molecular structure and spatial arrangements, which are crucial for understanding the chemical properties and potential applications of these compounds (Faizi, Ahmad, & Golenya, 2016).
Synthesis and Evaluation of Novel Derivatives
- Research in synthesizing novel fluoroquinolone derivatives using piperazin-1-yl structures has led to the discovery of compounds with promising antimicrobial activities. This demonstrates the potential of piperazine derivatives in developing new antibacterial agents (Srinivasan et al., 2010).
Framework Structures in Medicinal Chemistry
- The study of framework structures in salts of flunarizine, which include piperazine derivatives, provides insights into the molecular interactions and bonding patterns. These findings are significant in the field of medicinal chemistry, especially in the design of drug molecules (Kavitha et al., 2014).
Potential Anti-malarial Agents
- Piperazine derivatives have been investigated as potential anti-malarial agents. The crystal structures of certain active and non-active piperazine derivatives offer valuable information on the molecular features important for anti-malarial activity (Cunico et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of action
“4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid” is a piperazine derivative. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. The specific targets of this compound would depend on its exact structure and functional groups .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the sulfonyl group could potentially influence the compound’s interactions with its targets .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a particular signaling pathway, it could potentially modulate that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the piperazine ring and the sulfonyl group could influence the compound’s solubility, stability, and permeability, which in turn could affect its absorption and distribution .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could potentially include changes in cell signaling, gene expression, or cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of the compound .
Propiedades
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-12-2-4-13(5-3-12)23(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZSJOPYQGNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate](/img/structure/B2605657.png)


![2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2605662.png)
![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2605663.png)
![(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2605664.png)
![1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B2605665.png)

![N-[4-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2605669.png)
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2605672.png)
![3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)


